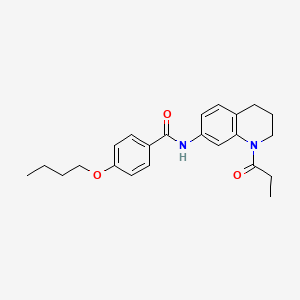![molecular formula C21H27N3O4S2 B6570777 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 1021261-31-3](/img/structure/B6570777.png)
2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonyl-pyrimidine derivative. Compounds of this type are notable for their versatile applications in medicinal and industrial chemistry. They often serve as key intermediates in the synthesis of pharmaceutical agents due to their reactive functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide typically involves a multi-step process:
Starting Material: : Begin with the preparation of the sulfonyl-pyrimidine core. This can be achieved via cyclization reactions involving appropriate sulfonylated amine and keto esters.
Reaction Conditions: : The cyclization reaction is usually carried out under reflux in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), with the presence of a base like sodium hydride to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production may be optimized by using continuous flow reactors that allow for precise control of reaction conditions, thus improving yield and reducing production time. Common solvents include toluene and acetone, chosen for their ability to dissolve reactants and withstand high temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfonyl group can be targeted for oxidation to form sulfonate derivatives.
Reduction: : The carbonyl group in the pyrimidine ring may undergo reduction to form a variety of reduced forms, which are useful intermediates for further functionalization.
Substitution: : Nucleophilic substitutions can occur at the sulfonyl group, introducing different functional groups for expanded reactivity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide in the presence of catalysts.
Reduction: : Catalytic hydrogenation over palladium or use of sodium borohydride.
Substitution: : Utilization of nucleophiles like amines or thiols under basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: : Sulfonate esters and sulfone derivatives.
Reduction: : Various reduced pyrimidine derivatives.
Substitution: : Functionalized pyrimidine compounds with diverse applications.
Scientific Research Applications
Chemistry
Intermediate: : Acts as an intermediate in the synthesis of more complex organic compounds.
Reagent: : Used as a reagent in various organic reactions to introduce sulfonyl and pyrimidine groups.
Biology and Medicine
Biological Probes: : Utilized in the design of probes for biochemical research to study molecular interactions within cells.
Industry
Catalysts: : Components in the formulation of catalysts for chemical reactions.
Materials Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The sulfonyl and pyrimidine groups allow for strong binding affinity, often through hydrogen bonding and van der Waals interactions, thus modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives
Sulfonylureas
Thioacetamide derivatives
Uniqueness
2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide stands out due to its dual-functional nature, combining both sulfonyl and pyrimidine moieties, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-2-3-6-15-9-11-17(12-10-15)30(27,28)18-13-22-21(24-20(18)26)29-14-19(25)23-16-7-4-5-8-16/h9-13,16H,2-8,14H2,1H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCANPTYHBTHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570700.png)
![4-butoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570705.png)
![4-butoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570706.png)

![4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6570718.png)
![8-(butane-1-sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570726.png)
![8-(butane-1-sulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570737.png)
![8-(butane-1-sulfonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570747.png)
![8-(butane-1-sulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570751.png)
![N-(4-butylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6570764.png)
![N-(4-butylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6570769.png)
![N-(4-butylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6570774.png)
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B6570780.png)
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6570790.png)
